5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3-chloro-5-ethoxy-4-methoxybenzyl group through a series of substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound has potential applications as a biochemical probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
Compared to similar compounds, 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-24-15-7-10(6-12(18)16(15)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22) |
InChI Key |
JFOVKORBPHSOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OC |
Origin of Product |
United States |
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